potassium trifluoro(4-methylcyclohexyl)boranuide, Mixture of diastereomers
Description
Potassium trifluoro(4-methylcyclohexyl)boranuide is a trifluoroborate salt characterized by a 4-methylcyclohexyl substituent attached to a boron-centered anion. The compound exists as a mixture of diastereomers due to the stereochemical flexibility of the 4-methylcyclohexyl group, which can adopt axial or equatorial conformations. This structural feature impacts its physical properties, reactivity, and applications in organic synthesis, particularly in cross-coupling reactions and fluorodeboronation processes. Trifluoroborate salts are valued for their stability compared to boronic acids, making them advantageous in moisture-sensitive reactions .
Properties
CAS No. |
1204187-06-3 |
|---|---|
Molecular Formula |
C7H13BF3K |
Molecular Weight |
204.08 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methylcyclohexyl)boranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-6-2-4-7(5-3-6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1 |
InChI Key |
RHTLGYOYUNZIEF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCC(CC1)C)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-methylcyclohexyl)boranuide typically involves the reaction of 4-methylcyclohexylboronic acid with potassium fluoride in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(4-methylcyclohexyl)boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can lead to the formation of boronic esters or other derivatives.
Substitution: Substitution reactions can occur at the boron atom, leading to the formation of different boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions may vary depending on the specific reagents involved.
Major Products Formed:
Oxidation Products: Boronic acids, boronic esters.
Reduction Products: Boronic esters, other boron-containing derivatives.
Substitution Products: Different boron-containing compounds, depending on the nucleophile used.
Scientific Research Applications
Cross-Coupling Reactions
Potassium trifluoro(4-methylcyclohexyl)boranuide can be utilized in various cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, which are fundamental in organic synthesis.
- Mechanism and Advantages : The compound acts as a stable coupling partner due to its moisture and air stability, which is advantageous over traditional boronic acids. This stability allows for reactions under oxidative conditions without degradation of the boron functionality .
- Case Study : Research has shown that potassium organotrifluoroborates can effectively couple with aryl and alkenyl electrophiles, yielding high reaction rates and product yields. For example, studies demonstrated that using potassium trifluoro(4-methylcyclohexyl)boranuide in the presence of palladium catalysts facilitated efficient coupling with various electrophiles .
Material Science
The unique structural features of potassium trifluoro(4-methylcyclohexyl)boranuide make it a candidate for applications in material science:
- Polymer Chemistry : Its reactivity can be harnessed to synthesize functionalized polymers through controlled polymerization techniques.
- Nanomaterials : The compound may also play a role in developing boron-containing nanomaterials with specific electronic or optical properties.
Comparative Analysis with Other Organoboron Compounds
The following table summarizes key features and applications of potassium trifluoro(4-methylcyclohexyl)boranuide compared to other organoboron compounds:
| Compound Name | Application Area | Unique Features |
|---|---|---|
| Potassium Trifluoro(4-methylcyclohexyl)boranuide | Cross-coupling, Material Science | Stable under oxidative conditions |
| Potassium Trifluoro(phenyl)borate | Pharmaceutical Synthesis | Used in drug discovery; enhances reactivity |
| Potassium Trifluoro(vinyl)borate | Polymer Chemistry | Useful for vinyl polymerization |
Mechanism of Action
The mechanism by which potassium trifluoro(4-methylcyclohexyl)boranuide exerts its effects involves its interaction with various molecular targets and pathways. The boron atom in the compound can form covalent bonds with nucleophiles, leading to the formation of boronic esters and other derivatives. This interaction can modulate biological processes and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares the molecular formulas, substituents, and key structural features of potassium trifluoro(4-methylcyclohexyl)boranuide with analogous trifluoroborates:
Key Observations :
- Alicyclic vs. Aromatic Substituents : The 4-methylcyclohexyl group introduces steric bulk and conformational flexibility compared to planar aromatic substituents like 4-methoxyphenyl. This impacts solubility and reactivity in sterically demanding reactions .
- Spirocyclic vs.
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-oxocyclobutyl group () contains a carbonyl moiety, which polarizes the boron center and may alter its nucleophilicity in Suzuki-Miyaura couplings .
Reactivity and Application Comparisons
- Fluorodeboronation Efficiency: Potassium trifluoro(4-phenoxyphenyl)boranuide demonstrated a 76% yield in fluorodeboronation with Selectfluor™ (), outperforming its boronic acid counterpart. The 4-methylcyclohexyl analog’s reactivity in similar reactions remains unstudied but can be hypothesized to be lower due to steric hindrance .
- Cross-Coupling Suitability : Aromatic trifluoroborates (e.g., 4-methoxyphenyl) are widely used in Suzuki-Miyaura reactions due to their electronic tunability. In contrast, alicyclic analogs like the target compound may face challenges in transmetalation steps due to steric effects .
- Diastereomer-Specific Behavior : The diastereomeric mixture of the 4-methylcyclohexyl derivative may complicate purification but could offer broader substrate compatibility in asymmetric synthesis compared to single-conformation spirocyclic systems .
Biological Activity
Potassium trifluoro(4-methylcyclohexyl)boranuide, a compound characterized by its unique trifluoroborate structure, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Potassium trifluoro(4-methylcyclohexyl)borate
- CAS Number : 13682-77-4
- Molecular Formula : C7H14BF3K
- Molecular Weight : 202.09 g/mol
Biological Activity Overview
Potassium trifluoro(4-methylcyclohexyl)boranuide exhibits various biological activities primarily linked to its role as a reagent in organic synthesis and potential therapeutic applications. The compound's trifluoroborate moiety enhances its stability and reactivity in chemical transformations.
Key Biological Activities:
- Nucleophilic Reactivity : The compound serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing biologically active compounds .
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of trifluoroborates can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. This inhibition may lead to apoptosis in cancer cells .
- Immunomodulatory Effects : Research indicates that compounds with similar structures may modulate immune responses, potentially offering therapeutic benefits in inflammatory and autoimmune diseases .
The biological activity of potassium trifluoro(4-methylcyclohexyl)boranuide is largely attributed to its ability to participate in metal-catalyzed cross-coupling reactions, which are pivotal in drug development. The mechanism involves:
- Formation of Reactive Intermediates : The trifluoroborate group can generate reactive intermediates that interact with biological macromolecules.
- Targeting Kinase Pathways : By inhibiting specific kinases such as CDK7, the compound may disrupt cellular proliferation and induce apoptosis .
Case Studies and Research Findings
Q & A
Basic: What are the optimized synthetic routes for preparing potassium trifluoro(4-methylcyclohexyl)boranuide, and how can reaction conditions influence diastereomer ratios?
Methodological Answer:
The synthesis of potassium trifluoro(4-methylcyclohexyl)boranuide typically follows organotrifluoroborate protocols. A general approach involves reacting 4-methylcyclohexylboronic acid with potassium fluoride and a fluorinating agent (e.g., KHF₂) in anhydrous tetrahydrofuran (THF) under reflux . Key variables affecting diastereomer ratios include:
- Temperature : Lower temperatures (0–25°C) may favor kinetic control, while higher temperatures (reflux) promote thermodynamic equilibration.
- Solvent polarity : THF’s moderate polarity stabilizes intermediates, but dichloromethane (DCM) could alter reaction kinetics.
- Counterion effects : Use of phase-transfer catalysts (e.g., 18-crown-6) may enhance fluoride ion availability, impacting boron-fluorine bond formation .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating diastereomers.
Advanced: What chromatographic or spectroscopic techniques are most effective for resolving and characterizing diastereomers of this compound?
Methodological Answer:
- Chromatography :
- Spectroscopy :
- X-ray crystallography : Single-crystal analysis provides definitive structural assignment but requires high-purity samples .
Basic: How does the stability of potassium trifluoro(4-methylcyclohexyl)boranuide vary under different storage conditions?
Methodological Answer:
- Moisture sensitivity : Store under inert atmosphere (argon) in sealed containers with molecular sieves to prevent hydrolysis to boronic acids .
- Temperature : Long-term stability at -20°C; avoid repeated freeze-thaw cycles to prevent decomposition.
- Light exposure : Amber glass vials reduce photodegradation risks, particularly for the trifluoroborate moiety .
Stability assays via TLC or ¹H NMR (monitoring boronic acid formation) are recommended quarterly .
Advanced: How do diastereomer ratios impact reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
- Steric effects : The 4-methylcyclohexyl group’s axial vs. equatorial conformation influences transmetallation efficiency. Axial substituents may hinder palladium coordination, reducing coupling yields .
- Kinetic vs. thermodynamic control : Diastereomerically pure samples vs. mixtures can lead to divergent reaction pathways. For example:
- Axial-rich mixtures : Higher steric bulk may slow oxidative addition but improve regioselectivity.
- Equatorial-rich mixtures : Enhanced solubility in polar solvents (DMF/H₂O) accelerates reaction rates .
Optimize using Pd(OAc)₂/SPhos catalysts and degassed toluene/water (3:1) at 80°C, monitoring conversion via GC-MS .
Advanced: How can contradictory literature data on reaction yields be resolved when using this compound?
Methodological Answer:
Contradictions often arise from:
- Diastereomer purity : Validate via ¹⁹F NMR integration or chiral HPLC before use .
- Catalyst-ligand mismatch : Screen ligands (e.g., XPhos vs. SPhos) to match the steric profile of the diastereomer .
- Substrate scope limitations : Test electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) to assess generality.
Statistical tools (e.g., Design of Experiments) can isolate variables like temperature, solvent, and catalyst loading .
Basic: What computational methods are suitable for predicting the reactivity and stereoelectronic properties of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model boron-fluorine bond polarization and diastereomer stability .
- Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict transmetallation barriers .
- NBO analysis : Quantify hyperconjugative effects of the 4-methyl group on boron’s Lewis acidity .
Advanced: What strategies mitigate safety risks associated with handling this compound?
Methodological Answer:
- Hazard mitigation :
- Waste disposal : Neutralize with aqueous NaOH (pH >12) before incineration to degrade organoboron residues .
Advanced: How does the compound’s stereochemistry influence its role in asymmetric catalysis?
Methodological Answer:
- Chiral induction : The 4-methylcyclohexyl group can act as a chiral auxiliary in Pd-catalyzed asymmetric allylic alkylation.
- Enantioselectivity : Diastereomerically pure samples paired with (R)-BINAP achieve enantiomeric excess (ee) >90% in β-lactam synthesis .
- Mechanistic studies : Use kinetic isotope effects (KIE) and Hammett plots to probe stereoelectronic contributions .
Basic: What are the best practices for reproducing literature procedures involving this compound?
Methodological Answer:
- Critical parameters :
- Anhydrous conditions : Use flame-dried glassware and freshly distilled THF .
- Stoichiometry : Precisely measure KF (1.2 equiv) to avoid excess fluoride, which promotes side reactions .
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
